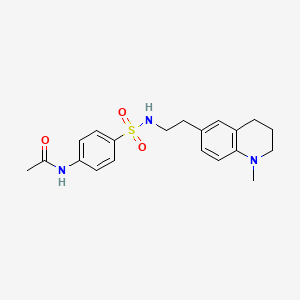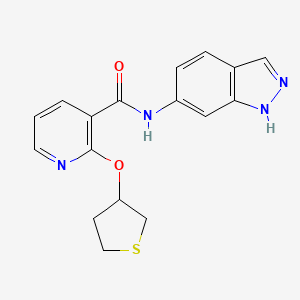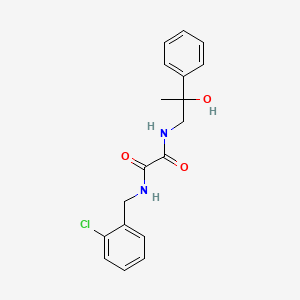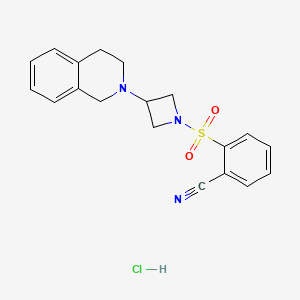
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a 1,2,3,4-tetrahydroquinoline moiety, which is a type of heterocyclic compound . The molecule also contains a sulfamoyl group and an acetamide group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves cyclization reactions . For example, the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The 1,2,3,4-tetrahydroquinoline moiety would contribute a bicyclic structure, while the sulfamoyl, acetamide, and phenyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For instance, the tetrahydroquinoline moiety might undergo electrophilic substitutions or reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 1,2,3,4-tetrahydroisoquinoline has a boiling point of 232-233 °C and a density of 1.064 g/mL at 25 °C .Scientific Research Applications
Structural Aspects and Properties
Research into amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has explored their structural aspects and properties. Studies have shown that these compounds can form gels or crystalline solids upon treatment with various mineral acids, with their structural formation influenced by the nature of the acid's anions. Additionally, these compounds exhibit enhanced fluorescence emission in certain conditions, suggesting potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methods
The synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines through Pummerer-type cyclization highlights a methodological approach to generating structurally complex isoquinolines. This method involves the intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, demonstrating the versatility of cyclization reactions in constructing heterocyclic compounds (Toda et al., 2000).
Biological Activities and Applications
Compounds structurally related to N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide have been studied for their potential pharmacological activities. For example, certain derivatives have shown promising antimalarial activity, with structural-activity relationship studies revealing correlations between substituent characteristics and antimalarial potency. This suggests potential therapeutic applications for these compounds in treating malaria (Werbel et al., 1986).
Additionally, novel anilidoquinoline derivatives have been synthesized and evaluated for their efficacy against Japanese encephalitis. These studies have shown significant antiviral and antiapoptotic effects in vitro, indicating the potential for these compounds to be developed into therapeutic agents for viral encephalitis (Ghosh et al., 2008).
properties
IUPAC Name |
N-[4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15(24)22-18-6-8-19(9-7-18)27(25,26)21-12-11-16-5-10-20-17(14-16)4-3-13-23(20)2/h5-10,14,21H,3-4,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUFOQOZIZYOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)
![4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid](/img/structure/B2757320.png)
![Benzamide, N-[2-oxo-2-[[(3S)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-](/img/structure/B2757322.png)

![N-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2757324.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2757325.png)
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)




![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)
